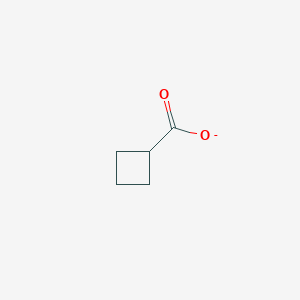

Cyclobutanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7O2- |

|---|---|

Molecular Weight |

99.11 g/mol |

IUPAC Name |

cyclobutanecarboxylate |

InChI |

InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7)/p-1 |

InChI Key |

TXWOGHSRPAYOML-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(C1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Cyclobutane Motif in Modern Drug Discovery

An In-depth Technical Guide to the Structural Analysis of Cyclobutanecarboxylates for Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a powerful motif in modern medicinal chemistry.[1] Its unique, non-planar, puckered conformation offers a rigid scaffold that can position substituents in well-defined three-dimensional space, a critical feature for optimizing interactions with biological targets.[1][2] Unlike conformationally flexible alkyl chains or flat aromatic rings, the cyclobutane moiety provides a means to reduce planarity, enhance metabolic stability, and serve as a bioisostere for other chemical groups.[1] Cyclobutanecarboxylates, which combine this valuable scaffold with a versatile carboxylic acid or ester functional group, are crucial intermediates in the synthesis of advanced pharmaceutical agents.[3][4][5]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of analytical techniques. It provides a comprehensive framework for the structural elucidation of cyclobutanecarboxylate-containing molecules, emphasizing the causal relationships between molecular structure and spectroscopic output. We will explore not just how to apply these techniques, but why specific experimental choices are made and how the data from multiple, orthogonal methods are synthesized to build an unassailable structural hypothesis.

The Foundational Challenge: Conformational Complexity of the Cyclobutane Ring

A rigorous structural analysis of any this compound begins with an appreciation of its core conformational properties. The cyclobutane ring is not a flat square as 2D drawings might suggest. To alleviate the significant torsional strain that would result from four pairs of fully eclipsed C-H bonds, the ring adopts a "puckered" or "butterfly" conformation.[2][6][7] This puckering reduces torsional strain at the cost of a slight increase in angle strain, with C-C-C bond angles around 88°, a significant deviation from the ideal 109.5° tetrahedral angle.[6]

This puckered geometry creates two distinct positions for a substituent on any given carbon: an axial position, pointing roughly perpendicular to the average plane of the ring, and an equatorial position, pointing outwards from the ring's perimeter. The carboxylate group on a this compound will rapidly interconvert between these positions at room temperature. The precise equilibrium and the energy barrier to this "ring-flipping" are influenced by the nature of the carboxylate (acid vs. ester) and other substituents. This dynamic behavior is the central reason why a multi-technique approach is essential, as different methods provide insight into the molecule's structure on different timescales.

Caption: Fig. 1: Puckered conformation of the cyclobutane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity and Conformation

NMR is arguably the most powerful technique for elucidating the detailed covalent structure and conformational preferences of cyclobutanecarboxylates in solution.[8]

Expertise & Causality in NMR Analysis

The complexity of ¹H NMR spectra for cyclobutane systems arises directly from the ring's puckered, asymmetric nature. Protons on the same carbon (geminal) are chemically non-equivalent, as are protons on different carbons (vicinal). This leads to complex splitting patterns (multiplets) that require high-field instruments and often 2D NMR techniques for full resolution.

-

¹H NMR Spectroscopy : The proton alpha to the carboxylate group is typically the most deshielded of the ring protons, appearing around 3.1-3.2 ppm for the acid and slightly different for esters. The remaining ring protons form a complex set of multiplets further upfield, typically between 1.7 and 2.6 ppm.[9] The coupling constants (J-values) between these protons are rich with conformational information, though extracting it can be challenging due to signal overlap.

-

¹³C NMR Spectroscopy : The spectrum is generally simpler. The carbonyl carbon is the most downfield signal (~175-180 ppm). The alpha-carbon appears around 40-50 ppm, with the other ring carbons appearing at higher field (20-30 ppm). For ethyl esters, the O-CH₂ and CH₃ signals are characteristic, appearing around 60 ppm and 14 ppm, respectively.

-

2D NMR Techniques (COSY, HSQC, HMBC) : These are not optional; they are essential for self-validating assignments.

-

COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, definitively linking the alpha-proton to its neighbors on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the complex proton multiplets to their respective ring positions.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is critical for confirming the overall structure, for instance, by showing a correlation from the alpha-proton to the carbonyl carbon.

-

Experimental Protocol: Full NMR Characterization

-

Sample Preparation : Dissolve ~5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many esters.[10]

-

Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

¹H NMR Acquisition : Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

-

¹³C NMR Acquisition : Acquire a proton-decoupled 1D carbon spectrum. This often requires a larger number of scans for sufficient sensitivity.

-

2D NMR Acquisition :

-

Acquire a phase-sensitive gradient-enhanced COSY spectrum to map ¹H-¹H correlations.

-

Acquire a gradient-enhanced HSQC spectrum to map ¹H-¹³C one-bond correlations.

-

Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay (e.g., to 8 Hz) to observe two- and three-bond correlations.

-

-

Data Processing and Analysis : Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the 2D spectra to systematically build the molecular structure, starting from an easily identifiable signal (like the ethyl group protons in an ester) and walking around the ring using COSY and HMBC correlations.

| Technique | Purpose | Typical Chemical Shifts (ppm) for Ethyl this compound [9][10] |

| ¹H NMR | Identify proton environments and splitting patterns. | -COOCH₂CH₃ : 4.1 (q); -CH-COO : 3.1 (m); Ring-CH₂ : 1.8-2.4 (m); -COOCH₂CH₃ : 1.2 (t) |

| ¹³C NMR | Identify unique carbon environments. | C=O : ~175; -COOCH₂CH₃ : ~60; -CH-COO : ~45; Ring-CH₂ : ~25, ~18; -COOCH₂CH₃ : ~14 |

| COSY | Establish H-H connectivity. | Cross-peaks between all adjacent ring protons and within the ethyl group. |

| HSQC | Link protons to their directly attached carbons. | Cross-peaks for each C-H pair. |

| HMBC | Establish long-range (2-3 bond) H-C connectivity. | Key correlation: -CH-COO proton to C=O carbon. |

Mass Spectrometry (MS): Determining Mass and Fragmentation Pathways

Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of a this compound, and its fragmentation patterns provide valuable structural clues.[11][12]

Expertise & Causality in MS Analysis

The choice of ionization technique is the most critical experimental decision and is dictated by the analytical goal.

-

Electron Ionization (EI) : This is a "hard" ionization technique typically used with Gas Chromatography (GC-MS). It imparts significant energy, leading to extensive and reproducible fragmentation. While the molecular ion (M⁺˙) may be weak or absent, the resulting fragmentation pattern is highly characteristic and serves as a "fingerprint" for the molecule.[11] For ethyl this compound, key fragments arise from the loss of the ethoxy group (-OC₂H₅), loss of ethylene from the ring, and cleavage of the ring itself.[13][14]

-

Soft Ionization (e.g., ESI, APCI, CI) : These techniques are coupled with Liquid Chromatography (LC-MS) and are designed to produce an abundant ion corresponding to the intact molecule (e.g., [M+H]⁺ or [M+Na]⁺).[11] This is essential for accurately determining the molecular weight. Chemical Ionization (CI) is a soft technique that can be used with GC-MS to confirm the molecular ion when it's missing in the EI spectrum.[11]

-

High-Resolution Mass Spectrometry (HRMS) : Using an orbitrap or time-of-flight (TOF) analyzer, HRMS measures mass with extremely high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula, a critical piece of data for any novel compound.[12]

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method :

-

Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Method :

-

Ion Source: Electron Ionization (EI) at 70 eV. This is the standard energy to allow comparison with library spectra.[13]

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis :

-

Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

-

Examine the mass spectrum for that peak. Look for a potential molecular ion peak (for C₇H₁₂O₂, this would be m/z 128).[14][15]

-

Analyze the fragmentation pattern. Key expected fragments for ethyl this compound include m/z 100 (loss of C₂H₄), m/z 83 (loss of -OC₂H₅), and m/z 55 (C₄H₇⁺, the cyclobutyl cation).[14]

-

Caption: Fig. 2: Typical GC-MS workflow for this compound analysis.

Vibrational Spectroscopy (IR & Raman): Probing Functional Groups

Infrared (IR) and Raman spectroscopy are rapid, non-destructive techniques that provide confirmation of key functional groups. They are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Expertise & Causality in Vibrational Analysis

For a this compound, the spectrum is dominated by vibrations of the ester group and the hydrocarbon backbone. The most informative signals are:

-

C=O Stretch : This is typically the strongest and sharpest absorption in the IR spectrum, appearing around 1730-1740 cm⁻¹. Its precise position confirms the presence of a saturated ester.

-

C-O Stretch : Two C-O stretching vibrations are expected for the ester, typically in the 1000-1300 cm⁻¹ region.

-

C-H Stretches : Absorptions just below 3000 cm⁻¹ (e.g., 2850-2990 cm⁻¹) confirm the presence of sp³-hybridized C-H bonds in the cyclobutane ring and ethyl group.[16]

-

Cyclobutane Ring Vibrations : The cyclobutane ring itself has characteristic deformation and puckering modes, though these can be complex and appear in the fingerprint region (<1500 cm⁻¹).[16][17] A band around 900 cm⁻¹ is sometimes associated with ring deformation.[16]

The absence of a broad absorption around 2500-3300 cm⁻¹ is a key piece of self-validating data, confirming that the sample is an ester and not the corresponding carboxylic acid.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

-

Sample Application : Place one to two drops of the liquid this compound sample directly onto the ATR crystal.

-

Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis : Identify the key absorption bands and compare them to expected values for esters and cyclobutane rings.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| C-H Stretch (sp³) | 2850 - 2990 | Confirms alkane-like structure of the ring.[16] |

| C=O Stretch (Ester) | 1730 - 1740 | Strong, sharp peak confirming the ester functional group.[15] |

| C-O Stretch | 1000 - 1300 | Confirms the C-O single bonds of the ester. |

| Ring Deformation | ~900 | Can be indicative of the cyclobutane ring system.[16] |

X-ray Crystallography: Unambiguous 3D Structure Determination

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique. It provides precise measurements of bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation as it exists in the crystal lattice.[18][19]

Expertise & Causality in Crystallographic Analysis

The primary challenge is often not the data collection itself, but growing a suitable single crystal, which can be a significant experimental hurdle for oils or low-melting-point solids. The data generated provides the ultimate validation for the structural hypotheses built from spectroscopic methods. For a this compound, the key outputs would be:

-

Confirmation of Connectivity : Absolute proof of the atomic connections.

-

Precise Ring Geometry : Exact measurement of the C-C-C bond angles and the degree of ring puckering (dihedral angles).[20]

-

Substituent Conformation : Determination of whether the carboxylate group occupies an axial or equatorial position in the solid state.

-

Intermolecular Interactions : Insight into how the molecules pack together in the crystal, which can be relevant for understanding physical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization : Grow a single crystal of the compound (or a suitable solid derivative) of high quality, typically 0.1-0.3 mm in size. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling.

-

Crystal Mounting : Mount the selected crystal on a goniometer head.

-

Data Collection : Place the goniometer on the diffractometer. A modern instrument with a CCD or CMOS detector will automatically center the crystal and collect a full sphere of diffraction data, often at a low temperature (e.g., 100 K) to minimize thermal motion.[19]

-

Structure Solution and Refinement : The diffraction data is processed to yield a set of structure factors. Software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to achieve the best possible fit.

-

Data Validation and Reporting : The final model is validated using established metrics (e.g., R-factors) and is typically deposited in a crystallographic database. The output is reported in a standard format, such as a Crystallographic Information File (CIF).

| Parameter | Example Data for a Cyclobutane Derivative | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice.[18] |

| Space Group | P2₁/c | Describes the specific symmetry elements within the lattice.[18] |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit.[18] |

| C-C Bond Lengths | 1.54 - 1.56 Å | Confirms single bonds, may show effects of ring strain.[20] |

| C-C-C Bond Angles | ~88° | Quantifies the angle strain in the four-membered ring.[20] |

| Ring Puckering Angle | ~25-30° | Quantifies the deviation from planarity.[20][21] |

Integrated Structural Elucidation: A Self-Validating Workflow

No single technique provides the complete picture. The power of modern structural analysis lies in the logical integration of orthogonal techniques, where the results of one method validate and complement the others.

Caption: Fig. 3: Integrated workflow for structural elucidation.

This workflow represents a system of self-validation. The elemental formula from HRMS must match the proton and carbon counts from NMR. The functional groups identified by IR must be consistent with the chemical shifts and correlations seen in the NMR spectra. Finally, the definitive 3D structure from X-ray crystallography must be consistent with all the preceding spectroscopic data. By following this logical progression, researchers can arrive at a structural assignment with the highest possible degree of confidence.

References

-

Clerc, J. T., & Simon, W. (1969). Advances in structure elucidation of small molecules using mass spectrometry. Pure and Applied Chemistry, 19(3-4), 459-480. [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl this compound. PubChem Compound Database. [Link]

-

Li, L., & Li, R. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(11), 3194. [Link]

-

ChemTalk. (n.d.). Ring Conformation. [Link]

-

Katon, J. E., & Carter, R. O. (1972). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. [Link]

-

Vijayasekhar, J., Suneetha, P., & Lavanya, K. (2023). Vibrational spectra of cyclobutane-d8 using symmetry-adapted one-dimensional Lie algebraic framework. Journal of Theoretical and Applied Physics, 17(3), 52. [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Bak, D. A., & Conrow, K. (1968). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 33(1), 370-372. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl this compound: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. [Link]

-

Li, H., et al. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. [Link]

-

Nguyen, T. D., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link]

-

NIST. (n.d.). Ethyl this compound. In NIST Chemistry WebBook. [Link]

-

Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. [Link]

-

Egawa, T., et al. (2007). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]

-

Georganics. (n.d.). General description of Cyclobutanecarboxylic acid. [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. [Link]

-

SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR]. [Link]

-

Boulos, S. (2018). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Infoscience. [Link]

-

NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Role of Cyclobutanecarboxylic Acid in Chemical Research and Development. [Link]

-

Salazar, K. V., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

-

Bloom Tech. (2024). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid? [Link]

-

Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Cyclobutanecarboxylic acid. [Link]

-

Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethyl-1-cyclobutanecarboxylate. PubChem Compound Database. [Link]

-

NIST. (n.d.). Ethyl this compound. [Link]

-

NIST. (n.d.). Cyclobutanecarboxylic acid, pent-2-en-4-ynyl ester. In NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid, cyclobutyl ester. PubChem Compound Database. [Link]

-

Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 7-19. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid, undec-2-enyl ester. PubChem Compound Database. [Link]

-

El-Gohary, H. S., & El-Gammal, O. A. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific reports, 10(1), 1-11. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring Conformation | ChemTalk [chemistrytalk.org]

- 3. nbinno.com [nbinno.com]

- 4. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 9. Ethyl this compound(14924-53-9) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ethyl this compound [webbook.nist.gov]

- 15. Ethyl this compound | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dalalinstitute.com [dalalinstitute.com]

A Comprehensive Technical Guide to the Synthesis of Cyclobutanecarboxylic Acid from 1,1-Cyclobutanedicarboxylic Acid

This guide provides an in-depth exploration of the chemical synthesis of cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. We will dissect the process, beginning with the construction of the precursor, 1,1-cyclobutanedicarboxylic acid, and culminating in its efficient conversion to the target molecule through thermal decarboxylation. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Cyclobutane Motif

The cyclobutane ring, once considered a mere curiosity of strained ring systems, is now a highly sought-after motif in modern drug discovery. Its rigid, three-dimensional structure allows for precise control over the orientation of substituents, enabling chemists to fine-tune molecular shape and optimize interactions with biological targets. Cyclobutanecarboxylic acid serves as a fundamental scaffold for introducing this moiety into more complex molecules, including precursors to antiviral agents and other pharmaceuticals.

The most direct and reliable route to this key intermediate involves the decarboxylation of its corresponding gem-dicarboxylic acid. This guide presents a validated, two-part synthetic strategy, detailing both the initial formation of the cyclobutane ring system and the final, high-yield decarboxylation step.

Part 1: Assembly of the Precursor: 1,1-Cyclobutanedicarboxylic Acid via Malonic Ester Synthesis

The journey begins with the construction of the cyclobutane ring itself. The malonic ester synthesis provides a classic and robust method for this purpose, leveraging the acidity of the α-hydrogens of diethyl malonate.[1][2] The overall strategy involves a sequential dialkylation of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis of the ester groups.

Mechanism and Rationale

-

Enolate Formation: The synthesis is initiated by treating diethyl malonate with a strong base, typically sodium ethoxide (NaOEt) in ethanol. The ethoxide ion abstracts an acidic α-hydrogen, generating a resonance-stabilized enolate. This carbanion is a potent nucleophile, poised for the subsequent alkylation step.

-

Ring Formation via Sequential Alkylation: The nucleophilic carbanion attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction. This first alkylation forms an intermediate bromo-propyl malonic ester. A second equivalent of base is then used to deprotonate the remaining α-hydrogen. The resulting intramolecular SN2 reaction, where the carbanion attacks the carbon bearing the second bromine atom, closes the four-membered ring to yield diethyl 1,1-cyclobutanedicarboxylate.[2][3]

-

Saponification: The final step in forming the precursor is the hydrolysis of the diethyl ester. This is achieved through saponification with a strong base like potassium hydroxide (KOH), followed by acidification with a mineral acid (e.g., HCl).[3][4] This process cleaves the ester linkages to yield the free 1,1-cyclobutanedicarboxylic acid, which can be isolated as a crystalline solid.

Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of 1,1-cyclobutanedicarboxylic acid.

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This protocol is adapted from the trusted procedure published in Organic Syntheses.[3]

-

Preparation of Diethyl 1,1-cyclobutanedicarboxylate: In a suitably sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide from sodium metal in absolute ethanol. To this solution, add diethyl malonate dropwise at a controlled temperature. Following the addition, add 1,3-dibromopropane dropwise and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up and Isolation of the Diester: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude diethyl 1,1-cyclobutanedicarboxylate. Purify by vacuum distillation.

-

Saponification to the Diacid: The purified diester is added to a solution of potassium hydroxide in aqueous ethanol and heated to reflux for approximately 20 hours.[4]

-

Isolation of 1,1-Cyclobutanedicarboxylic Acid: The ethanol is removed by distillation. The remaining aqueous residue is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the diacid. The crude product is collected by filtration, washed with cold water, and recrystallized from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid as a white solid.[3]

Part 2: The Core Transformation: Decarboxylation to Cyclobutanecarboxylic Acid

The conversion of 1,1-cyclobutanedicarboxylic acid to cyclobutanecarboxylic acid is a classic example of the decarboxylation of a malonic acid derivative.[5] This transformation is typically achieved by simple heating, which drives the elimination of one carboxyl group as carbon dioxide gas.

Mechanism of Thermal Decarboxylation

The thermal decarboxylation of gem-dicarboxylic acids, like that of β-keto acids, proceeds through a concerted, cyclic six-membered transition state.[5][6]

-

Cyclic Transition State: Upon heating, the molecule adopts a conformation where the hydroxyl hydrogen of one carboxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen of the second carboxyl group.

-

Concerted Electron Movement: A pericyclic reaction occurs. The O-H bond breaks, with the electrons forming a new C=O double bond. Simultaneously, the C-C bond between the two carboxyl groups breaks, with its electrons forming a C=C double bond in what will become an enol intermediate. The original carbonyl π-bond breaks to abstract the hydrogen, forming a new O-H bond.

-

Formation of CO₂ and Enol Intermediate: This concerted process releases a molecule of carbon dioxide and forms a carboxylic acid enol.

-

Tautomerization: The enol intermediate is unstable and rapidly tautomerizes to the more stable carboxylic acid product, cyclobutanecarboxylic acid.[5][7]

This intramolecular pathway has a significantly lower activation energy than the direct cleavage of a C-C bond, which is why gem-dicarboxylic acids decarboxylate under relatively mild heating, whereas simple carboxylic acids are much more resistant.[5]

Decarboxylation Reaction Mechanism

Caption: Mechanism of thermal decarboxylation of the diacid.

Experimental Protocol: Thermal Decarboxylation

This straightforward and high-yielding protocol is based on established procedures.[3][8]

-

Apparatus Setup: Place the dry, crystalline 1,1-cyclobutanedicarboxylic acid (30-34 g) into a small distilling flask (e.g., 75 mL). Attach a condenser and a receiving flask (e.g., a Claisen flask) cooled with running water.[3]

-

Decarboxylation Reaction: Heat the distilling flask in a metal or oil bath. Gradually raise the bath temperature to 160–170°C.[3][8] Vigorous evolution of carbon dioxide will be observed. Maintain this temperature until the gas evolution ceases completely.

-

Distillation and Purification: Once the decarboxylation is complete, increase the bath temperature to 210–220°C. The product, cyclobutanecarboxylic acid, will distill over. Collect the fraction boiling between 189–195°C.[3][8]

-

Final Product: The collected liquid is crude cyclobutanecarboxylic acid. For higher purity, it can be redistilled. The expected yield is high, typically in the range of 86-91%.[8] The pure acid is a colorless liquid.[9]

Data Presentation: Physicochemical Properties

A clear understanding of the physical properties of the starting material and product is crucial for proper handling, purification, and characterization.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,1-Cyclobutanedicarboxylic Acid | C₆H₈O₄ | 144.12 | 156–158 | N/A (decomposes) |

| Cyclobutanecarboxylic Acid | C₅H₈O₂ | 100.12 | -7.5 | 191.5–193.5 |

(Data sourced from Organic Syntheses, PubChem, and Wikipedia)[3][9][10]

Conclusion

The synthesis of cyclobutanecarboxylic acid from 1,1-cyclobutanedicarboxylic acid is a robust and efficient process rooted in fundamental principles of organic chemistry. It elegantly combines the ring-forming power of the malonic ester synthesis with the selective, high-yield nature of thermal decarboxylation. This guide has provided a comprehensive framework, from mechanistic understanding to practical, field-tested protocols, to empower researchers in the reliable production of this important synthetic intermediate. Mastery of this synthesis provides a direct and cost-effective entry point to a wide array of complex molecules bearing the valuable cyclobutane scaffold.

References

-

Cason, J. and Way, R. L. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. Available at: [Link]

-

Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

-

Cabrera-Rivera, F., et al. (2016). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. International Journal of Organic Chemistry, 6, 1-7. Available at: [Link]

-

Pearson. (n.d.). Illustrate how to produce the following using the malonic ester synthesis. Retrieved from [Link]

-

Ma, X., et al. (2015). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Organic Letters, 17(19), 4690-4693. Available at: [Link]

-

Casanova, J. and Werner, N. W. (1967). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, 47, 28. Available at: [Link]

-

Rigo, B., et al. (2000). Mild decarboxylative activation of malonic acid derivatives by 1,1'-carbonyldiimidazole. Tetrahedron Letters, 41(24), 4757-4760. Available at: [Link]

-

Sharma, K. (n.d.). Decarboxylation. Scribd. Retrieved from [Link]

-

Le, C., et al. (2017). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 139(2), 802-808. Available at: [Link]

-

FlipHTML5. (2015). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid. Retrieved from [Link]

-

Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

-

Sydnes, L. K. and Stenstrøm, Y. (2014). Houben-Weyl Methods of Organic Chemistry, Vol. E 17a, 4th ed., 368. Available at: [Link]

-

Chowdhury, A. (2017). Heating Effect: Gem Di-Carboxylic Acids. Unacademy. Retrieved from [Link]

-

Made EJee Chemistry. (2017). (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation)- JEE||NEET||CBSE(Organic Chem.). YouTube. Retrieved from [Link]

-

Wiberg, K. B. and Lampman, G. M. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 43(2), 100. Available at: [Link]

-

ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

-

Solomons, T. W. G. & Fryhle, C. B. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

-

ATP STAR. (2016). Heating effect on Gem Dicarboxylic acid (Decarboxylation)- IIT JEE. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.

-

The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Cyclobutanedicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 10. 1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of Ethyl Cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic characteristics of ethyl cyclobutanecarboxylate, a key building block in organic synthesis. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in the development of novel chemical entities. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for experimental chemists.

Molecular Structure and its Spectroscopic Implications

Ethyl this compound (C₇H₁₂O₂) is comprised of a four-membered cyclobutane ring attached to an ethyl ester functional group. The inherent ring strain of the cyclobutane moiety and the electronic environment of the ester group give rise to a unique and predictable spectroscopic fingerprint. This guide will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive analytical portrait of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing the proton environment of a molecule. The spectrum of ethyl this compound is characterized by distinct signals corresponding to the ethyl group and the cyclobutane ring protons.

Data Interpretation and Structural Correlation

The ¹H NMR spectrum of ethyl this compound, typically recorded in deuterated chloroform (CDCl₃), reveals five distinct proton signals. The chemical shifts (δ) and coupling patterns are directly correlated to the electronic environment and neighboring protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -O-CH₂-CH₃ | 1.25 | Triplet | 7.1 | 3H |

| -CH(C=O)- | 3.10 | Quintet | 8.5 | 1H |

| -CH₂- (ring, adjacent to CH) | 2.20 | Multiplet | - | 4H |

| -CH₂- (ring, opposite to CH) | 1.90 | Multiplet | - | 2H |

| -O-CH₂-CH₃ | 4.12 | Quartet | 7.1 | 2H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

The downfield quartet at approximately 4.12 ppm is characteristic of the methylene protons (-O-CH₂-) of the ethyl group, which are deshielded by the adjacent oxygen atom and split by the neighboring methyl protons. The corresponding methyl protons (-CH₃) appear as a triplet at around 1.25 ppm. The methine proton on the cyclobutane ring, directly attached to the ester group, is found further downfield as a quintet around 3.10 ppm due to the deshielding effect of the carbonyl group. The remaining cyclobutane ring protons appear as complex multiplets in the upfield region (1.90-2.20 ppm).

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in ethyl this compound gives rise to a distinct signal in the spectrum.

Data Interpretation and Structural Correlation

The ¹³C NMR spectrum of ethyl this compound displays six distinct signals, corresponding to the seven carbon atoms in the molecule (with two pairs of equivalent ring carbons).

| Carbon Assignment | Chemical Shift (ppm) |

| -O-CH₂-C H₃ | 14.3 |

| -C H₂- (ring) | 18.6 |

| -C H(C=O)- | 39.7 |

| -O-C H₂-CH₃ | 60.5 |

| C =O | 175.2 |

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 175.2 ppm. The carbon of the O-CH₂ group is observed around 60.5 ppm. The methine carbon of the cyclobutane ring attached to the ester is found at about 39.7 ppm, while the ring methylene carbons appear further upfield. The methyl carbon of the ethyl group is the most shielded, resonating at around 14.3 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of ethyl this compound in 0.5-0.7 mL of CDCl₃.

-

Instrument Setup: Use a ¹³C NMR spectrometer, often the same instrument as for ¹H NMR, equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Interpretation and Structural Correlation

The IR spectrum of ethyl this compound is dominated by a strong absorption band characteristic of the ester carbonyl group.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2960-2850 | C-H (alkane) | Stretching |

| 1730 | C=O (ester) | Stretching |

| 1250-1050 | C-O (ester) | Stretching |

The most prominent feature in the IR spectrum is the intense C=O stretching vibration of the ester functional group, which appears around 1730 cm⁻¹. The C-H stretching vibrations of the alkyl portions of the molecule are observed in the 2850-2960 cm⁻¹ region. The C-O stretching vibrations of the ester group are typically found in the fingerprint region, between 1050 and 1250 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a neat liquid sample like ethyl this compound, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.

Data Interpretation and Fragmentation Pattern

The electron ionization (EI) mass spectrum of ethyl this compound will show the molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Ion Fragment |

| 128 | [C₇H₁₂O₂]⁺ (Molecular Ion) |

| 100 | [M - C₂H₄]⁺ |

| 83 | [M - OC₂H₅]⁺ |

| 55 | [C₄H₇]⁺ |

The molecular ion peak is expected at an m/z of 128, corresponding to the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group ([M - OC₂H₅]⁺ at m/z 83) and McLafferty rearrangement, which would lead to the loss of ethene ([M - C₂H₄]⁺ at m/z 100). The peak at m/z 55 corresponds to the cyclobutyl cation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing Spectroscopic Correlations

The following diagram illustrates the relationship between the structure of ethyl this compound and its key spectroscopic features.

Caption: Correlation of Ethyl this compound structure with its spectroscopic data.

Safety and Handling

Ethyl this compound is a flammable liquid and vapor.[1][2] It should be handled in a well-ventilated area, away from ignition sources.[3] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2][3] In case of skin contact, wash the affected area with soap and water.[3] For eye contact, rinse thoroughly with water.[3]

Conclusion

The spectroscopic properties of ethyl this compound are well-defined and directly reflect its molecular structure. A comprehensive understanding of its ¹H NMR, ¹³C NMR, IR, and MS spectra is essential for any scientist working with this compound. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently identify and characterize ethyl this compound in various experimental settings.

References

-

PubChem. Ethyl this compound. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Ethyl this compound. National Institute of Standards and Technology. [Link]

-

SpectraBase. Cyclobutane-carboxylic acid, ethyl ester. Wiley-VCH. [Link]

-

CAS Common Chemistry. Ethyl this compound. American Chemical Society. [Link]

Sources

conformational analysis of cyclobutanecarboxylic acid derivatives

An In-Depth Technical Guide to the Conformational Analysis of Cyclobutanecarboxylic Acid Derivatives

Introduction: The Four-Membered Ring in Modern Chemistry

The cyclobutane motif, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a crucial building block in modern medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure provides a unique scaffold for presenting substituents in well-defined spatial orientations, making it an attractive "pharmacophore carrier" in drug design. Derivatives of cyclobutane are found in potent anticancer drugs like carboplatin and complex natural products such as pentacycloanammoxic acid.[1][2]

However, harnessing the full potential of this scaffold requires a profound understanding of its conformational behavior. Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. It adopts a dynamic, puckered conformation to alleviate torsional strain, a subtlety that dramatically influences molecular recognition, reactivity, and ultimately, biological activity.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and practices for the conformational analysis of cyclobutanecarboxylic acid and its derivatives, blending foundational theory with field-proven experimental and computational protocols.

The Conformational Landscape of the Cyclobutane Ring

The conformation of cyclobutane is dictated by a delicate balance between two opposing forces: angle strain and torsional strain.

-

Angle Strain: A planar, square cyclobutane would have internal C-C-C bond angles of 90°. This deviates significantly from the ideal sp³ tetrahedral angle of 109.5°, inducing considerable angle strain.[4][5]

-

Torsional Strain: In a planar conformation, all eight C-H bonds on adjacent carbons would be fully eclipsed, resulting in maximum torsional strain, a significant destabilizing interaction.[4][6]

To minimize the high torsional energy of the planar form, the cyclobutane ring "puckers." One carbon atom moves out of the plane formed by the other three, creating a "butterfly" conformation.[3][7] This puckering reduces the torsional strain by staggering the C-H bonds, but it comes at the cost of slightly increased angle strain, as the C-C-C angles decrease to around 88°. The equilibrium geometry is the puckered state, which is more stable than the planar arrangement.

This dynamic process is characterized by a double-well potential energy surface, where the two equivalent puckered conformations are the energy minima, separated by a planar transition state. The energy barrier for this ring inversion is relatively low, approximately 1.45 kcal/mol, meaning the ring rapidly interconverts at room temperature.[8][9]

Caption: Figure 1: Potential Energy Profile of Cyclobutane Ring Puckering.

The puckering creates two distinct substituent positions analogous to cyclohexane: axial (pointing perpendicular to the approximate plane of the ring) and equatorial (pointing outwards from the ring). For a monosubstituted cyclobutane, the conformer with the substituent in the more sterically spacious equatorial position is generally the most stable.[10]

Experimental Methodologies for Conformational Elucidation

Determining the preferred conformation and the dynamics of ring inversion requires a synergistic approach, leveraging multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying solution-phase conformation and dynamics.

A. Vicinal Coupling Constants (³J) and the Karplus Relationship: The magnitude of the through-bond coupling (J-value) between two vicinal protons (H-C-C-H) is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation.

In a puckered cyclobutane, the dihedral angles for cis and trans protons are fixed. For example, the diaxial and diequatorial relationships have different, characteristic dihedral angles, leading to predictably different ³J values. By measuring these coupling constants, one can deduce the ring's pucker and the substituent's preferred orientation.

Sources

- 1. Cyclobutane - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. scispace.com [scispace.com]

- 9. Conformational analysis | PDF [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of Natural Cyclobutane-Containing Alkaloids

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich diversity of chemical scaffolds with potent biological activities. Among these, alkaloids, nitrogen-containing organic compounds of natural origin, have yielded numerous therapeutic agents. A fascinating and relatively less explored subgroup of these compounds are the natural cyclobutane-containing alkaloids. The presence of a strained four-membered ring in their structure often imparts unique conformational properties and biological activities, making them compelling targets for research and development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological activities of these intriguing molecules, delving into their origins, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this unique class of natural products.

A Survey of Bioactive Natural Cyclobutane-Containing Alkaloids

Cyclobutane-containing alkaloids are found in a diverse range of natural sources, from terrestrial plants to marine sponges.[1][3][6] Their structural diversity is mirrored by a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Antimicrobial Activity

Several cyclobutane-containing alkaloids have demonstrated significant activity against a range of microbial pathogens. A notable example is sceptrin , an alkaloid isolated from the marine sponge Agelas sceptrum.[1][6] Sceptrin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][6]

Anticancer Activity

The unique structural features of cyclobutane alkaloids have made them attractive candidates for anticancer drug discovery. Dimeric piperidine alkaloids isolated from plants of the Piper genus, for instance, have shown significant cytotoxic activity against various cancer cell lines.[1] For example, piperarborenines C-E have demonstrated potent activity against P-388, HT-29, and A549 cell lines.[1]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and natural products are a promising source of novel anti-inflammatory agents. Cyclobutane-containing alkaloids have shown potential in modulating inflammatory pathways. For instance, some dimeric alkaloids are known to inhibit the production of pro-inflammatory mediators.

Analgesic Activity

The search for novel analgesics with improved efficacy and fewer side effects is a critical area of research. Incarvillateine , a monoterpene alkaloid from the plant Incarvillea sinensis, possesses a cyclobutane ring and has demonstrated potent antinociceptive (analgesic) activity.[1][7]

Mechanisms of Action: Unraveling the Molecular Targets

The biological activities of cyclobutane-containing alkaloids stem from their interactions with specific molecular targets and signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Disruption of the Cytoskeleton

The actin cytoskeleton plays a fundamental role in cell motility, division, and morphology. Some cytotoxic alkaloids exert their effects by disrupting the dynamics of the actin cytoskeleton.[8][9] For example, sceptrin has been shown to interfere with the actin cytoskeleton, which likely contributes to its anticancer and antimicrobial activities by inhibiting cell division and motility.[9]

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Biological Activity Data

The following table summarizes the reported biological activities of selected natural cyclobutane-containing alkaloids. This data provides a quantitative basis for comparing the potency of these compounds.

| Alkaloid | Biological Activity | Assay System | Result (IC₅₀ / MIC) | Reference |

| Sceptrin | Antibacterial | Staphylococcus aureus | MIC: 6.25 µg/mL | [1] |

| Antibacterial | Bacillus subtilis | MIC: 3.12 µg/mL | [1] | |

| Antifungal | Candida albicans | MIC: 25 µg/mL | [1] | |

| Piperarborenine C | Anticancer | P-388 cells | IC₅₀: < 4 µg/mL | [1] |

| Anticancer | HT-29 cells | IC₅₀: < 4 µg/mL | [1] | |

| Anticancer | A549 cells | IC₅₀: < 4 µg/mL | [1] | |

| Gramine | Antibacterial | Escherichia coli | MIC: 16.92 µg/mL | [10] |

| Antibacterial | Staphylococcus aureus | MIC: 6.26 µg/mL | [10] | |

| Anticancer | MGC803 cells | IC₅₀: 3.74 µM | [10] | |

| Incarvillateine | Analgesic | Mouse model | Potent activity | [1][7] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the isolation, characterization, and biological evaluation of cyclobutane-containing alkaloids. These protocols are designed to be self-validating and are grounded in established scientific practices.

Isolation and Structural Elucidation of Cyclobutane Alkaloids

The isolation and purification of natural products is a critical first step in their study. The following workflow outlines a general procedure for obtaining pure cyclobutane alkaloids from their natural sources.

Caption: General workflow for alkaloid isolation.

Step-by-Step Methodology:

-

Collection and Preparation of Source Material:

-

Collect the plant or marine organism and properly identify it.

-

Dry and grind the material to a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Perform a Soxhlet extraction or maceration with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

Subject the crude extract to liquid-liquid partitioning using immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

Perform column chromatography on the active fraction using stationary phases like silica gel or Sephadex LH-20.

-

Elute with a gradient of solvents to separate the compounds.

-

Further purify the fractions containing the target alkaloids using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structural Elucidation:

-

Determine the structure of the purified alkaloid using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the connectivity of atoms. [11] * Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula. [12]

-

In Vitro Biological Assays

4.2.1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight.

-

Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Setup:

-

Prepare serial dilutions of the test alkaloid in a 96-well microtiter plate.

-

Add the microbial inoculum to each well.

-

Include positive (standard antibiotic) and negative (vehicle) controls.

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the alkaloid that visibly inhibits microbial growth.

-

4.2.2. Anticancer Activity (MTT Assay)

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum.

-

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the cyclobutane alkaloid for 24-72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce MTT to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

4.2.3. Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate and treat them with the test alkaloid.

-

After a pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

-

-

Nitric Oxide Measurement:

-

After 24 hours, collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

-

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

-

Animal Model:

-

Use adult male or female mice.

-

-

Drug Administration:

-

Administer the test alkaloid orally or intraperitoneally to the test group of mice.

-

Administer a standard analgesic drug (e.g., morphine) to the positive control group and the vehicle to the negative control group.

-

-

Induction of Pain:

-

After a specific period, inject a solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).

-

-

Observation and Data Analysis:

-

Count the number of writhes for each mouse over a defined period (e.g., 20 minutes).

-

Calculate the percentage of pain inhibition compared to the control group.

-

Conclusion and Future Directions

Natural cyclobutane-containing alkaloids represent a structurally unique and biologically significant class of compounds with demonstrated potential in various therapeutic areas. Their diverse activities, ranging from antimicrobial to anticancer and analgesic effects, underscore their importance as lead compounds for drug discovery. The continued exploration of new natural sources, coupled with advances in synthetic chemistry and biological screening, will undoubtedly unveil further therapeutic applications for these fascinating molecules. Future research should focus on elucidating the detailed mechanisms of action of a broader range of cyclobutane alkaloids, exploring their structure-activity relationships, and optimizing their pharmacological properties for clinical development.

References

-

Bang, J. S., Oh, D. H., Choi, H. M., Sur, B. J., Lim, S. J., Kim, J. Y., Yang, H. I., Yoo, M. C., Hahm, D. H., & Kim, K. S. (2009). Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models. Arthritis research & therapy, 11(2), R49. [Link]

-

Feng, Y., Li, Z., & Wang, Y. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules (Basel, Switzerland), 28(15), 5738. [Link]

-

Sergeiko, A., Poroikov, V. V., Hanuš, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The open medicinal chemistry journal, 2, 26–37. [Link]

- Alam, M. S., et al. (2024). Isolation, Structure Elucidation, and Bioactivity Evaluation of Two Alkaloids From Piper chaba H. Stem: A Traditional Medicinal Spice and Its Chemico-Pharmacological Aspects. Journal of the American College of Nutrition, 1-13.

- Das, S., & Das, D. (2023).

- Seth, R., & Chakravarti, B. (2021). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Biomedicine & Pharmacotherapy, 142, 111979.

- Al-Ostath, A., et al. (2022). Evaluation of Antimicrobial Properties of Two Different Extracts of Juglans regia Tree Bark and Search for Their Compounds Using Gas Chromatohraphy-Mass Spectrum.

- Dembitsky, V. M. (2006). Bioactive cyclobutane-containing alkaloids. Mini reviews in medicinal chemistry, 6(7), 795-807.

- Nonato, M. G., Garson, M. J., Truscott, R. J., & Carver, J. A. (1993). Structural characterization of piperidine alkaloids from Pandanus amaryllifolius by inverse-detected 2D NMR techniques. Phytochemistry, 34(4), 1159-1163.

- Fakhri, S., Moradi, S. Z., Yarmohammadi, A., Narimani, F., Wallace, C. E., & Bishayee, A. (2022). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers in oncology, 12, 860309.

- Faulkner, D. J. (1984). Marine natural products: metabolites of marine invertebrates.

- Dembitsky, V. M. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The Open Medicinal Chemistry Journal, 2, 26-37.

- Mufidah, S., Miyamae, Y., Fuchino, H., & Kawahara, N. (2025). Kaemphenolide: a cyclobutane-bearing phenylpropanoid from Kaempferia galanga L. with nitric oxide inhibitory activity.

- Aliyu, M., Bonomi, Z. M., & Idoko, A. S. (2023).

- Chi, Y. M., Hashimoto, F., Yan, W. M., & Kobayashi, J. (1997). Strong antinociceptive effect of incarvillateine, a novel monoterpene alkaloid from Incarvillea sinensis. Planta medica, 63(5), 392-395.

- Shakibaei, M., Buhrmann, C., & Aggarwal, B. B. (2020). Targeting NF-κB Signaling by Calebin A, a Compound of Turmeric, in Multicellular Tumor Microenvironment: Potential Role of Apoptosis Induction in CRC Cells. International journal of molecular sciences, 21(21), 8251.

- Li, Y., et al. (2022). IC50 values of the active compounds inhibiting human cancer cell growth...

- Rukachaisirikul, V., et al. (2002). A new dimeric piperine alkaloid from the stems of Piper chaba.

- Dembitsky, V. M. (2005). Bioactive cyclobutane-containing alkaloids. Mini-reviews in medicinal chemistry, 5(8), 795-807.

- Sergeiko, A., Poroikov, V. V., Hanuš, L. O., & Dembitsky, V. M. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The open medicinal chemistry journal, 2, 26-37.

- Wang, Y., et al. (2005). Quantitative determination of incarvillateine in Incarvillea sinensis by solid phase extraction and high performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 38(2), 263-268.

- Wink, M. (2020). The Interference of Selected Cytotoxic Alkaloids with the Cytoskeleton: An Insight into Their Modes of Action. Molecules (Basel, Switzerland), 25(21), 5037.

- Mathew, B., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules (Basel, Switzerland), 25(16), 3698.

- Song, S. J., et al. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural product reports, 40(6), 1094-1129.

- Wang, Y., et al. (2019). Natural products modulating MAPK for CRC treatment: a promising strategy. Frontiers in pharmacology, 10, 1243.

- Ke, Y., et al. (2024). Natural products modulating MAPK for CRC treatment: a promising strategy. Frontiers in Pharmacology, 15, 1395507.

- Said, A., & El-Aasr, M. (2016).

- Aliyu, M., Bonomi, Z. M., & Idoko, A. S. (2023). Dietary phytochemicals targeting Nf-KB signalling pathways: Potential cancer chemoprevention strategy.

- Wolff, A. D. A., et al. (2016). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society.

- Berkov, S., Bastida, J., & Viladomat, F. (2020). Chemistry and Biological Activity of Alkaloids from the Genus Lycoris (Amaryllidaceae). Molecules (Basel, Switzerland), 25(23), 5722.

- Al-Oqail, M. M., et al. (2021). IC50 of tested compounds.

- Nikitin, S. (2017). Structure elucidation and complete assignment of H and C NMR data of Piperine.

-

Wikipedia contributors. (2023, December 12). Cytoskeletal drugs. In Wikipedia, The Free Encyclopedia. Retrieved 09:30, January 8, 2026, from [Link]

- Zhang, H. P., & Ding, H. (2018). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. Natural Product Reports, 35(11), 1184-1212.

- Cheenpracha, S., et al. (2010). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...

- de Cássia da Silveira e Sá, R., et al. (2013). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Molecules (Basel, Switzerland), 18(1), 1-28.

- Li, Y. F., et al. (2025). Structure, Nuclear Magnetic Resonance Data, Biological Activity, and Synthesis of the Okaramine Family Compounds. Journal of agricultural and food chemistry.

Sources

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 7. Strong antinociceptive effect of incarvillateine, a novel monoterpene alkaloid from Incarvillea sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]

- 10. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation, Structure Elucidation, and Bioactivity Evaluation of Two Alkaloids From Piper chaba H. Stem: A Traditional Medicinal Spice and Its Chemico‐Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Puckered Scaffold: A Technical Guide to Cyclobutanecarboxylate Derivatives in Modern Medicinal Chemistry

Abstract

The pursuit of novel chemical matter with superior pharmacological profiles is a central theme in drug discovery. While aromatic scaffolds have historically dominated medicinal chemistry, their association with metabolic liabilities and poor physicochemical properties has driven the exploration of three-dimensional, saturated alternatives. Among these, the cyclobutane ring, particularly in the form of cyclobutanecarboxylate derivatives, has emerged as a powerful and versatile scaffold. This guide provides an in-depth analysis of the unique structural properties of the cyclobutane core and delineates its strategic application in resolving common drug development challenges. We will explore its role as a bioisosteric replacement for aromatic rings and bulky alkyl groups, its utility in enforcing conformational constraint, and its impact on metabolic stability and other ADME properties. Supported by preclinical and clinical data, detailed experimental protocols, and workflow visualizations, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this compound derivatives to create safer, more effective medicines.

The Rise of the Strained Scaffold: Why Cyclobutane?

For decades, medicinal chemists have relied heavily on flat, aromatic rings to construct pharmacologically active agents. However, the drive to escape "flatland" and explore more three-dimensional chemical space has intensified.[1] This shift is motivated by the understanding that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates, better solubility, and enhanced metabolic stability.[2][3]

The cyclobutane ring, a four-membered carbocycle, has become a star player in this new paradigm.[4] Its unique combination of properties makes it an attractive motif for drug design:

-

Inherent Three-Dimensionality: Unlike planar aromatic rings, the cyclobutane scaffold adopts a puckered, non-planar conformation, which can orient substituents in precise vectors to optimize interactions within a protein binding pocket.[4][5]

-

Metabolic Inertness: As a saturated carbocycle, it is relatively inert and lacks the electron-rich systems of aromatic rings, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Conformational Rigidity: The strained ring structure can be used to lock flexible linkers into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and often leading to increased potency.[5][6]

-

Versatile Bioisostere: The cyclobutane core can serve as a bioisosteric replacement for a variety of common chemical motifs, including phenyl rings, gem-dimethyl groups, and tert-butyl groups, allowing chemists to fine-tune a molecule's properties while preserving its core binding interactions.[1][7]

This guide will focus specifically on this compound derivatives, a class of building blocks that combines the advantageous properties of the cyclobutane core with a functional handle (the carboxylate) for further synthetic elaboration or direct interaction with biological targets.[8][9]

Foundational Principles: Conformational and Physicochemical Properties

To effectively apply the cyclobutane scaffold, one must first understand its fundamental characteristics. The ring is not a flat square; it exists in a dynamic equilibrium of puckered conformations to relieve torsional strain.[10]

-

Ring Strain and Geometry: The cyclobutane ring possesses significant strain energy (approx. 26.3 kcal/mol), which is higher than cyclopentane but slightly lower than cyclopropane.[6] This strain results in longer C-C bond lengths (approx. 1.56 Å) compared to typical alkanes and internal bond angles of about 88°, a deviation from the ideal 109.5° for sp³ carbons.[5][10] This unique geometry is the source of its utility in conformational restriction.

-

Puckered Conformation: The ring rapidly interconverts between equivalent "butterfly" or puckered conformations, with a dihedral angle of about 25-35°.[10][11] Substituents can occupy pseudo-axial or pseudo-equatorial positions, and the substitution pattern (e.g., 1,2-cis/trans, 1,3-cis/trans) dictates the precise spatial orientation of functional groups.[11] This provides a rigid framework for positioning pharmacophoric elements.

Caption: Dynamic equilibrium between puckered conformations of the cyclobutane ring.

Strategic Applications in Drug Design

The true power of the this compound moiety lies in its strategic deployment to solve specific problems in drug optimization.

The Cyclobutane Ring as a Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, aimed at improving properties while maintaining biological activity. The cyclobutane ring is a particularly effective and versatile bioisostere.

Replacing a phenyl ring with a cyclobutane ring is a powerful strategy to increase the Fsp³ character of a molecule.[1] This transformation often yields significant improvements in key drug-like properties.

-

Causality: Aromatic rings are common sites of oxidative metabolism (hydroxylation). Replacing the phenyl ring with a metabolically robust cyclobutane ring removes this liability.[1] Furthermore, the increased three-dimensionality can lead to better shape complementarity with the target, and the reduced planarity often improves aqueous solubility.[1][12]

Caption: Decision workflow for considering cyclobutane as an aryl bioisostere.

The bulky, lipophilic tert-butyl and gem-dimethyl groups are often used to fill hydrophobic pockets, but they can confer poor metabolic stability and high lipophilicity.[7][13]

-

Causality: The cyclobutane ring can mimic the steric bulk of these groups, effectively filling the same pocket.[7] However, as a spirocyclic replacement for a gem-dimethyl group or a direct replacement for a tert-butyl group, it often reduces lipophilicity (LogP) and can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[14]

Table 1: Comparative Properties of Bioisosteric Replacements

| Original Moiety | Replacement Moiety | Key Property Improvements | Representative Example |

| Phenyl Ring | Cyclobutane Ring | Increased Fsp³, improved metabolic stability, enhanced solubility.[1] | BACE inhibitors.[15] |

| gem-Dimethyl | Spiro-Cyclobutane | Maintained potency, potential for improved PK properties.[7] | Cannabinoid receptor 1 agonists.[7] |

| tert-Butyl | 1-methylcyclobutyl | Reduced lipophilicity, blocked metabolic oxidation.[13] | General strategy to improve metabolic stability.[13] |

| Alkene | 1,2-disubstituted Cyclobutane | Prevented cis/trans isomerization, increased metabolic stability. | Antitumor natural product analogues. |

Conformational Restriction

Flexible linkers in drug molecules can result in a significant entropic penalty upon binding, as the molecule must adopt a single, rigid conformation. Introducing a cyclobutane ring can pre-organize the molecule into its bioactive conformation.[5]

-

Causality: Replacing a flexible ethyl or propyl chain with a 1,3-disubstituted cyclobutane ring drastically reduces the number of accessible conformations.[5] This "locks" the pharmacophoric groups at either end of the linker into a defined spatial relationship, minimizing the entropic cost of binding and potentially increasing binding affinity and selectivity.[7][16]

Synthesis of Key this compound Scaffolds